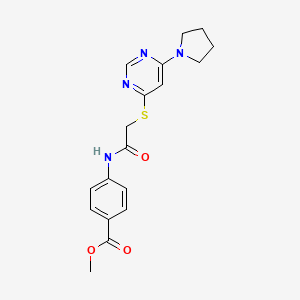

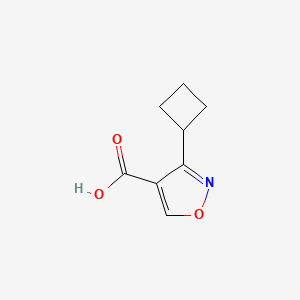

![molecular formula C16H22N2O4S2 B2453123 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 864977-34-4](/img/structure/B2453123.png)

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a useful research compound. Its molecular formula is C16H22N2O4S2 and its molecular weight is 370.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathway and Metabolite Identification

A study conducted by Song et al. (2014) focused on identifying the metabolic pathway and metabolites of a related compound, KRO-105714, using high-resolution/high-accuracy tandem mass spectroscopy (HRMS). The research found that this compound, a 1,3-thiazole derivative with anti-atopic dermatitis activity, generates various metabolites (M1-M4) through CYP3A4-mediated reactions in human liver microsomes (Song et al., 2014).

Synthesis of Novel Derivatives

Saeed and Rafique (2013) described the synthesis of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, achieved through heterocyclization of corresponding 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. This synthesis process, involving bromine in dry acetone, highlights the compound's potential for generating various derivatives (Saeed & Rafique, 2013).

Potential as Anticancer Agents

Shao et al. (2014) explored 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents. Their study synthesized derivatives, including 2-methoxy-3-sulfonamino-5-(4-morpholinoquinazolin-6-yl)benzamides, and evaluated their antiproliferative activities, suggesting their potential as anticancer agents (Shao et al., 2014).

Anticancer Effects of Alkylurea Derivatives

A study by Xie et al. (2015) on alkylurea derivatives of a similar compound demonstrated that these derivatives retain antiproliferative activity and inhibit PI3K and mTOR, suggesting their utility as anticancer agents with low toxicity. The research provided insights into the design of compounds with enhanced therapeutic effects and reduced adverse effects (Xie et al., 2015).

Gelation Behavior and Molecular Interactions

Yadav and Ballabh (2020) synthesized and characterized a series of N-(thiazol-2-yl) benzamide derivatives, investigating their gelation behavior. The study focused on understanding the impact of methyl functionality and multiple non-covalent interactions on gelation behavior, using crystal engineering approaches (Yadav & Ballabh, 2020).

Inhibitory Potency and Selectivity

Distinto et al. (2019) designed a library of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulphonamides (EMAC8002a–m) to evaluate the effect of substituents on inhibitory potency and selectivity toward human carbonic anhydrase isoforms. The study revealed insights into how electronic and steric features influence biological activity (Distinto et al., 2019).

properties

IUPAC Name |

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S2/c1-16(2,3)14(19)17-15-18(8-9-22-4)12-7-6-11(24(5,20)21)10-13(12)23-15/h6-7,10H,8-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUCBZCTFZIKQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

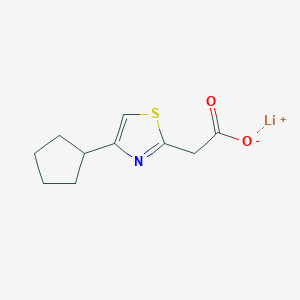

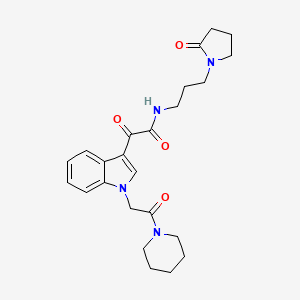

![4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2453051.png)

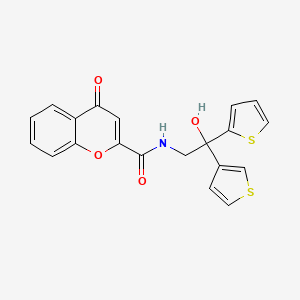

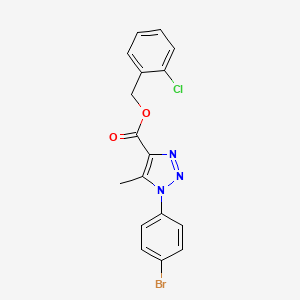

![1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea](/img/structure/B2453052.png)

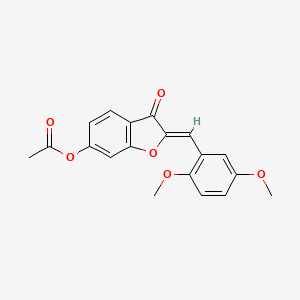

![2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2453057.png)

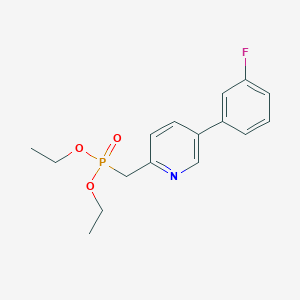

![2-Ethylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2453059.png)

![Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2453060.png)

![N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2453063.png)